molecular formula C7H10N4OS B1372762 3-Amino-1-(6-methoxypyridin-3-yl)thiourea CAS No. 1152549-19-3

3-Amino-1-(6-methoxypyridin-3-yl)thiourea

Cat. No. B1372762
M. Wt: 198.25 g/mol
InChI Key: REIFNKZZYFDKDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-Amino-1-(6-methoxypyridin-3-yl)thiourea” is a chemical compound with the CAS Number: 1152549-19-3 . It has a molecular weight of 198.25 and its IUPAC name is N-(6-methoxy-3-pyridinyl)hydrazinecarbothioamide .


Molecular Structure Analysis

The molecular formula of “3-Amino-1-(6-methoxypyridin-3-yl)thiourea” is C7H10N4OS . The InChI code for this compound is 1S/C7H10N4OS/c1-12-6-3-2-5(4-9-6)10-7(13)11-8/h2-4H,8H2,1H3,(H2,10,11,13) .


Physical And Chemical Properties Analysis

“3-Amino-1-(6-methoxypyridin-3-yl)thiourea” is a powder . It is stored at room temperature .

Scientific Research Applications

Applications in Chemosensing and Analytical Chemistry

Thiourea derivatives have been recognized for their versatility in various fields, ranging from medicinal to chemosensor applications. The coordination of these compounds with certain metals (Cu, Ag, Au) enhances their activities in pharmaceutical chemistry. Additionally, the intrinsic properties of thiourea derivatives make them potent chemosensors, useful in detecting anions and cations in environmental and biological samples. This highlights their significant potential in analytical chemistry, with applications extending into sensitive areas such as environmental monitoring and healthcare diagnostics (Khan, Khan, Gul, & Muhammad, 2020).

Biological and Pharmacological Aspects

The reactivity of 1,2,4-triazole-3-thione derivatives, closely related to thiourea compounds, demonstrates significant antioxidant and antiradical activities. These compounds, including 3-Amino-1-(6-methoxypyridin-3-yl)thiourea, show promising possibilities in pharmacological applications. The structural similarity to biogenic amino acids like cysteine, known for its free SH-group, underscores the potential of these derivatives in enhancing the overall condition and biochemical processes in specific medical scenarios (Kaplaushenko, 2019).

properties

IUPAC Name

1-amino-3-(6-methoxypyridin-3-yl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N4OS/c1-12-6-3-2-5(4-9-6)10-7(13)11-8/h2-4H,8H2,1H3,(H2,10,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REIFNKZZYFDKDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=C1)NC(=S)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-1-(6-methoxypyridin-3-yl)thiourea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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